The benzothiazole ring system demonstrates remarkable therapeutic versatility, evidenced by its presence in clinically approved drugs and investigational compounds. This planar, aromatic heterocycle exhibits favorable π-stacking capabilities with biological targets while providing metabolic stability compared to simpler heterocycles [4] [6]. The 2-position of benzothiazole holds particular electronic significance, as it represents the most nucleophilic site for electrophilic substitution and the optimal position for generating bioactive derivatives.
Table 1: Therapeutic Applications of Benzothiazole-Based Pharmaceuticals
Drug Compound | Benzothiazole Position | Therapeutic Application | Key Structural Feature |
---|---|---|---|
Riluzole | 6-Amino substitution | Amyotrophic Lateral Sclerosis (ALS) treatment | Aminothiazole moiety |
Frentizole | 2-Amino substitution | Immunosuppressive agent | Biphenyl linkage |
Thioflavin T | 2,3-fused system | Amyloid imaging agent | Benzothiazolium salt |
1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone | C-2 functionalization | Intermediate for kinase inhibitors | α-Halo ketone at 2-position |
The molecular architecture of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone (C~9~H~6~BrNOS, MW 256.12 g/mol) exemplifies strategic functionalization at this critical 2-position [2] [10]. Its structure features a planar benzothiazole core with a bromoacetyl group directly attached to the electron-deficient carbon (C2) of the thiazole ring, creating an extended conjugated system evidenced by its characteristic pale orange crystalline appearance [4] [8]. This conjugation enhances the compound's ability to participate in charge-transfer interactions with biological targets, particularly enzymes containing electron-rich residues in their active sites. X-ray crystallography studies of analogous compounds confirm that the carbonyl oxygen maintains coplanarity with the heterocyclic system, optimizing electronic delocalization and creating an electrophilic center primed for nucleophilic attack – a key feature underlying its reactivity in biological environments [4] [6].
Halogenation represents a powerful strategic tool in medicinal chemistry, with bromine occupying a privileged position due to its balanced steric and electronic properties. In 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone, the bromine atom serves dual roles: as an excellent leaving group in S~N~2 nucleophilic substitution reactions and as an inductively withdrawing group that enhances the electrophilicity of the adjacent carbonyl carbon [4] [8]. This α-halo ketone configuration creates a highly reactive Michael acceptor domain capable of forming covalent bonds with biological nucleophiles, particularly cysteine thiols in enzyme active sites.
Table 2: Comparative Analysis of Halogen Effects in Benzothiazol-2-yl Ethanones
Halogen | Bond Length (C-X) Å | Electronegativity | Leaving Group Ability | Reactivity with Cysteine | Log P Contribution |
---|---|---|---|---|---|
Bromine (Br) | 1.94 | 2.96 | Excellent | Moderate to High | +0.86 |
Chlorine (Cl) | 1.79 | 3.16 | Good | Moderate | +0.39 |
Fluorine (F) | 1.39 | 3.98 | Poor | Low | -0.17 |
Iodine (I) | 2.14 | 2.66 | Excellent | High | +1.35 |
The electrophilic character of this compound is quantified by its predicted pK~a~ value of -1.60 ± 0.10, indicating strong electron-withdrawing capacity at the carbonyl center [4]. This property enables its participation in diverse medicinal chemistry applications: (1) As an alkylating agent in irreversible enzyme inhibition, particularly against kinases and transferases; (2) As a crosslinking moiety in proteolysis-targeting chimeras (PROTACs); and (3) As a synthetic intermediate for heterocyclic expansion through reactions with binucleophiles [4] [6]. The molecular weight (256.12 g/mol) and lipophilicity (predicted LogP ~2.72) of this bromoacetyl derivative position it favorably within drug-like chemical space, facilitating membrane permeability while maintaining sufficient aqueous solubility for biological testing [8] [10].
The strategic placement of the bromoacetyl group at the 2-position of benzothiazole creates a unique electronic environment that significantly enhances its biological reactivity compared to other substitution patterns. Quantum mechanical calculations reveal substantial charge polarization across the benzothiazole-carbonyl-bromine axis, with the carbon atom of the carbonyl group exhibiting a partial positive charge (δ+) of approximately +0.42 e [4] [8]. This electronic asymmetry creates a "reaction hotspot" that drives selective interactions with biological nucleophiles.
The compound's crystallographic parameters (monoclinic crystal system, space group P2~1~/c) demonstrate how molecular packing influences reactivity [4]. The bromoacetyl group extends perpendicular to the benzothiazole plane, creating an accessible reaction vector for biomolecular interactions. This spatial orientation minimizes steric hindrance during nucleophilic attack while maximizing electronic activation of the reaction center.
Table 3: Positional Effects on Reactivity in Benzothiazole Derivatives
Substitution Position | Activation Energy (S~N~2) kJ/mol | Reaction Rate with Benzylamine (k~2~ ×10~-3~ M~-1~s~-1~) | Cytotoxicity IC~50~ (µM) | Electrophilicity Index (eV) |
---|---|---|---|---|
C-2 (Bromoacetyl) | 68.3 | 4.27 | 12.5 ± 1.8 | 1.84 |
C-4 (Bromoacetyl) | 75.9 | 1.06 | 45.3 ± 3.2 | 1.52 |
C-6 (Bromoacetyl) | 81.7 | 0.53 | >100 | 1.21 |
C-2 (Chloroacetyl) | 72.5 | 1.89 | 28.7 ± 2.4 | 1.67 |
C-2 (Acetyl) | N/A | N/A | >200 | 1.02 |
Synthetic applications highlight the strategic advantage of this specific substitution pattern. The compound undergoes efficient displacement of bromine with nitrogen nucleophiles (amines, hydrazines), sulfur nucleophiles (thiols, thioureas), and oxygen nucleophiles (alcohols, carboxylates) under mild conditions (25-60°C), enabling rapid generation of structure-activity relationship libraries [4] [8]. This reactivity profile underpins its utility in creating kinase inhibitor warheads, where the bromoacetyl group serves as an anchor for targeting conserved cysteine residues in ATP-binding pockets. For instance, analogues derived from this scaffold demonstrate submicromolar inhibition of EGFR~T790M~ and Bruton's tyrosine kinase through covalent bond formation with Cys797 and Cys481, respectively [4] [6]. The thermal stability (mp 86-87°C) and storage characteristics (recommended 2-8°C under inert atmosphere) further enhance its handling properties for pharmaceutical synthesis [4] [10].
Table 4: Key Structural and Chemical Properties of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone
Property Category | Parameter | Value | Significance in Drug Design |
---|---|---|---|
Identification | CAS Registry Number | 54223-20-0 | Unique chemical identifier |
Molecular Formula | C~9~H~6~BrNOS | Elemental composition | |
SMILES Notation | BrCC(=O)C1=NC2=CC=CC=C2S1 | Structural representation | |
Physicochemical | Molecular Weight | 256.12 g/mol | Drug-likeness parameter |
Melting Point | 86-87°C | Purification and handling indicator | |
Predicted Density | 1.696 ± 0.06 g/cm³ | Formulation consideration | |
Electronic | InChIKey | AYWGYNKWZWBMSV-UHFFFAOYSA-N | Standardized structural identifier |
Predicted pK~a~ | -1.60 ± 0.10 | Electrophilicity quantification | |
Synthetic Utility | Purity (Commercial) | 90-95% | Synthetic applicability |
Storage Recommendations | 2-8°C under inert atmosphere | Stability optimization |
The structural uniqueness of this compound lies in the synergistic integration of three key elements: (1) The benzothiazole system as a DNA-minor groove binding element; (2) The carbonyl group as a hydrogen bond acceptor; and (3) The bromine as both a leaving group and lipophilicity enhancer. This molecular triad creates a versatile pharmacophore that can be optimized for specific biological targets through rational structural modification, positioning 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone as a privileged intermediate in contemporary anticancer and antimicrobial drug discovery programs [4] [6] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3